5-Amino-1,2,4-oxadiazole

Synthetic Chemistry Process Chemistry Regioselectivity

5-Amino-1,2,4-oxadiazole is a five-membered heteroaromatic ring containing two carbons, two nitrogens, and one oxygen, with a primary amino group appended at the 5‑position. This substitution pattern confers a distinct hydrogen-bond donor/acceptor profile that underpins its role as a key synthetic building block in medicinal chemistry and energetic materials.

Molecular Formula C2H3N3O
Molecular Weight 85.07 g/mol
Cat. No. B13162853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1,2,4-oxadiazole
Molecular FormulaC2H3N3O
Molecular Weight85.07 g/mol
Structural Identifiers
SMILESC1=NOC(=N1)N
InChIInChI=1S/C2H3N3O/c3-2-4-1-5-6-2/h1H,(H2,3,4,5)
InChIKeyADHDUTITAKAASJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-1,2,4-oxadiazole – Core Chemical Profile and Procurement-Relevant Identity


5-Amino-1,2,4-oxadiazole is a five-membered heteroaromatic ring containing two carbons, two nitrogens, and one oxygen, with a primary amino group appended at the 5‑position [1]. This substitution pattern confers a distinct hydrogen-bond donor/acceptor profile that underpins its role as a key synthetic building block in medicinal chemistry and energetic materials [2]. The compound exists as a white crystalline solid with a melting point of approximately 100 °C, depending on purity, and is chemically distinct from its regioisomeric counterparts (e.g., 3‑amino-1,2,4-oxadiazole, 5‑amino-1,3,4-oxadiazole) and from the parent unsubstituted oxadiazole [3].

Why 5‑Amino-1,2,4‑oxadiazole Cannot Be Replaced by Closely Related Analogs or Isomers


The position of the amino group on the oxadiazole ring and the choice of regioisomer dramatically alter lipophilicity, metabolic stability, hydrogen-bonding capacity, and target-binding affinity [1]. A systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs across the AstraZeneca collection revealed that the 1,3,4-isomer is, on average, an order of magnitude more polar (lower log D) and metabolically more stable [1]. Conversely, the 1,2,4-oxadiazole scaffold, and specifically its 5‑amino‑substituted variant, retains the higher lipophilicity often required for CNS penetration and for binding to lipophilic receptor pockets [2]. Furthermore, 5‑amino-1,2,4-oxadiazoles are accessible through a direct one‑step synthesis from amidoximes and carbodiimides, whereas the 3‑amino regioisomer demands a lengthier, lower‑yielding route [3]. These quantifiable physicochemical and synthetic differences mean that simply substituting 5‑amino-1,2,4‑oxadiazole with a generic “amino‑oxadiazole” can lead to order‑of‑magnitude changes in potency, selectivity, or synthetic efficiency.

Quantitative Differentiation Evidence for 5‑Amino-1,2,4‑oxadiazole


One-Step, High-Yield Synthetic Access vs Multi-Step Synthesis of 3‑Amino Regioisomer

5‑Amino‑1,2,4‑oxadiazole derivatives are obtained directly from commercially available amidoximes and carbodiimides in a single step, in consistently high yields [1]. In contrast, the regioisomeric 3‑amino‑5‑aryl‑1,2,4‑oxadiazoles require a multi‑step sequence involving N‑cyano‑benzamide formation followed by oxidative cyclization with hazardous reagents such as PhI(OAc)₂, with optimised isolated yields reaching only 69% [2]. This constitutes a clear synthetic efficiency advantage for 5‑amino substitution.

Synthetic Chemistry Process Chemistry Regioselectivity

10 –50‑Fold Higher CB2 Receptor Affinity for 1,2,4‑Oxadiazole Scrambling vs the 1,3,4‑Oxadiazole Isomer

In a direct matched‑pair comparison of central oxadiazole ring bioisosteres, the 1,3,4‑oxadiazole derivatives 9a and 9b showed 10‑fold and 50‑fold reduced CB2 affinity relative to their 1,2,4‑oxadiazole counterparts 1a and 1b, respectively [1]. The 1,2,4‑oxadiazole scaffold retains the necessary lipophilicity and spatial arrangement for high‑affinity CB2 binding, whereas the more polar 1,3,4‑isomer substantially loses potency.

Medicinal Chemistry Cannabinoid Receptors Bioisosteric Replacement

Lipophilicity Advantage: 1,2,4‑Oxadiazole Isomers Exhibit Approximately One Order of Magnitude Higher Log D

A systematic internal analysis of matched molecular pairs at AstraZeneca revealed that, in virtually all cases, the 1,3,4‑oxadiazole isomer displays an order of magnitude lower lipophilicity (log D) relative to its 1,2,4‑oxadiazole counterpart [1]. This consistent difference translates directly into divergent ADME profiles, with 1,2,4‑oxadiazoles being better suited for targets requiring higher membrane permeability or CNS access.

ADME Physicochemical Profiling Drug Design

Energetic Material Performance Comparable to RDX/HMX When Incorporating 5‑Amino‑1,2,4‑oxadiazole Motif

Methylene‑bridged polynitropyrazole‑5‑amino‑1,2,4‑oxadiazole derivatives achieve high crystal densities (1.84–1.86 g cm⁻³), positive heats of formation (480–1090 kJ mol⁻¹), and detonation velocities (8897–9014 m s⁻¹) that are comparable to benchmark military explosives such as RDX and HMX [1]. This performance level is attributed specifically to the 5‑amino‑1,2,4‑oxadiazole subunit, which contributes both density‑enhancing hydrogen‑bond networks and favourable oxygen balance.

Energetic Materials Detonation Performance Crystal Density

Where 5‑Amino-1,2,4‑oxadiazole Delivers Definable Procurement Value


Medicinal Chemistry Projects Requiring High CB2 Receptor Affinity

The 1,2,4‑oxadiazole core, and specifically its 5‑amino‑substituted variant, proved essential to maintain nanomolar CB2 affinity, as replacement with the 1,3,4‑isomer caused a 10‑ to 50‑fold reduction in binding [1]. Researchers developing CB2‑targeted therapeutics should therefore specify the 5‑amino‑1,2,4‑oxadiazole scaffold to avoid catastrophic potency loss.

Synthetic Programs Requiring Rapid, High‑Yield Access to Amino‑Oxadiazole Building Blocks

The one‑pot synthesis of 5‑amino‑1,2,4‑oxadiazoles from amidoximes and carbodiimides delivers products in high yields without multi‑step sequences or hazardous oxidants [2]. In contrast, the 3‑amino regioisomer requires lengthier synthesis with moderate yields (optimised 69%) [3]. Procurement teams should select the 5‑amino compound to shorten routes and reduce overall chemical intermediate costs.

Drug Design Campaigns Targeting Lipophilic Binding Sites or CNS Penetration

Matched‑pair data demonstrate that 1,2,4‑oxadiazoles are approximately one order of magnitude more lipophilic than 1,3,4‑oxadiazoles [4]. When the target profile demands higher log D (e.g., to achieve adequate brain exposure), 5‑amino‑1,2,4‑oxadiazole is the preferred choice over the 1,3,4‑oxadiazole alternative.

Development of Insensitive High‑Explosive Formulations

Derivatives of 5‑amino‑1,2,4‑oxadiazole deliver detonation velocities (up to 9014 m s⁻¹) and densities (up to 1.86 g cm⁻³) that match or exceed those of RDX while maintaining acceptable sensitivity [5]. Energetic materials programmes should incorporate this building block to balance power and insensitivity.

Quote Request

Request a Quote for 5-Amino-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.